molecular formula C14H21NO3 B040212 2-(propan-2-ylamino)ethyl 4-ethoxybenzoate CAS No. 123354-93-8

2-(propan-2-ylamino)ethyl 4-ethoxybenzoate

Cat. No.: B040212
CAS No.: 123354-93-8
M. Wt: 251.32 g/mol
InChI Key: IHSIQLCMWPVNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group at the para position and an isopropylaminoethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester typically involves the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-Ethoxybenzoic acid and 2-(isopropylamino)ethanol.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is unique due to the presence of both the ethoxy and isopropylamino groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and binding affinity to biological targets, making it distinct from other similar compounds .

Properties

CAS No.

123354-93-8

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(propan-2-ylamino)ethyl 4-ethoxybenzoate

InChI

InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3

InChI Key

IHSIQLCMWPVNCC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C

123354-93-8

Synonyms

4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester
EBZ-IPAE

Origin of Product

United States

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